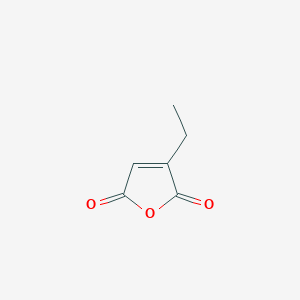

3-Ethylfuran-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

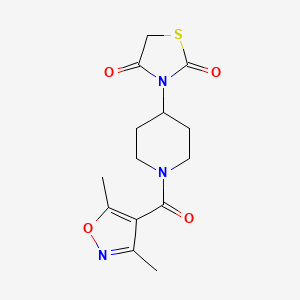

3-Ethylfuran-2,5-dione, also known as 3-ethyl-2,5-dihydrofuran-2,5-dione, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . The compound is a liquid at room temperature .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 126.11 . Unfortunately, the sources do not provide more detailed physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

The compound (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), derived from glutamic acid and structurally similar to 3-Ethylfuran-2,5-dione, has been used in organo-catalyzed ring-opening polymerization. This process results in PolyBED polymers with controlled molar mass and narrow polydispersity, beneficial for material science applications (Thillaye du Boullay et al., 2010).

Antimicrobial Activities

1-Aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, chemically related to this compound, have shown significant in vitro antifungal activities against several test fungi. These compounds, particularly 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, exhibit potential as novel fungicides (Cvetković et al., 2019).

Atmospheric Chemistry

Alkyl derivatives of furan, including 2-ethylfuran, have been studied for their atmospheric degradation with chlorine atoms. These reactions produce various compounds, contributing to our understanding of atmospheric chemistry and environmental impact of furan derivatives (Villanueva et al., 2009).

Glycolic Acid Oxidase Inhibition

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, structurally related to this compound, have been explored as inhibitors of glycolic acid oxidase. These compounds demonstrate the potential for therapeutic applications in conditions involving glycolic acid metabolism (Rooney et al., 1983).

Biomass Conversion

Research on transforming bioderived furans, including this compound derivatives, into valuable chemicals like levulinic acid and diketones has been conducted. This process involves water-soluble ruthenium catalysts, highlighting the compound's role in sustainable chemical production (Dwivedi et al., 2015).

Polymer Synthesis

Bulk polymerization of ethylglycolide, a derivative of this compound, has been reported to produce high molecular weight polymers. These polymers have varied thermal properties, contributing to the development of new materials (Yin & Baker, 1999).

Electrochemical Studies

3,6-Epidithiopiperazine-2,5-diones, related to this compound, have been studied electrochemically, revealing insights into their biological action and chemical properties (Chai et al., 1999).

Chiral Separation and Simulation

Chiral separation of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, similar to this compound, has been performed, demonstrating the importance of chirality in pharmaceuticals and chemical research (Ali et al., 2016).

Electronic and Solar Cell Applications

A study on an n-type conjugated polyelectrolyte, structurally related to this compound, highlights its application as an electron transport layer in polymer solar cells. This shows the potential of furan derivatives in electronic and renewable energy technologies (Hu et al., 2015).

Biomass-Derived Fuel Precursors

Research on the electrochemical conversion of furan derivatives to biodiesel/jet fuel components emphasizes the role of this compound in sustainable energy solutions (Chen et al., 2021).

Structural Analysis

Molecular structure studies of compounds like 3,4-Difluorofuran-2,5-dione provide foundational knowledge for understanding and manipulating furan derivatives in various scientific applications (Abdo et al., 1999).

Synthesis and Organic Chemistry

The synthesis of compounds like gymnoascolide A, using 4-benzyl-3-phenylfuran-2,5-dione, demonstrates the versatility of this compound in organic synthesis and medicinal chemistry (Baag & Argade, 2008).

Optical Applications

Studies on bisfurylfulgide, derived from 3,4-dihydrofuran-2,5-dione, have shown promising results for applications in parallel image storage, indicating the potential of furan derivatives in optical technologies (Yan et al., 2003).

Biologically Active Fungal Metabolites

Resolution and study of the biological activities of optical isomers of 1,4-diethyl-3,6-epidithiopiperazine-2,5-dione provide insights into the biological importance and potential therapeutic applications of compounds related to this compound (Hurne et al., 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets

Mode of Action

Furan derivatives are known to undergo various chemical reactions, including oxidation and halogenation . These reactions can lead to changes in the target molecules, potentially altering their function. More detailed studies are required to elucidate the specific interactions of 3-Ethylfuran-2,5-dione with its targets.

Biochemical Pathways

Furan derivatives are involved in various biochemical processes, including the oxidation of furan and its substituted

Pharmacokinetics

A study on the kinetic behavior of a related compound, furan-2,5-dione, suggests that it reacts with cl atoms in the gas phase, forming an adduct intermediate . This could potentially influence the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

Given the chemical reactivity of furan derivatives, it is possible that this compound could induce changes in cellular function or structure . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of Furan-2,5-dione with Cl atoms is influenced by factors such as temperature and pressure Similarly, the action of this compound could be affected by various environmental conditions

Biochemische Analyse

Cellular Effects

Furan derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-ethylfuran-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGOOCLYBPQWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2852512.png)

![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide](/img/structure/B2852524.png)

![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)

![(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2852531.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2852533.png)

![Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2852535.png)